[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate
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Overview
Description
[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate is a complex organic compound belonging to the class of tetracyclic steroids. This compound is characterized by its intricate structure, which includes multiple cyclohexane rings and various functional groups. It is known for its bioactive properties and has been isolated from natural sources such as the Indian herb Artemisia reticulata .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate involves multiple steps, starting from simpler steroidal precursors. The key steps include hydroxylation, methylation, and sulfonylation reactions. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic routes using advanced techniques such as chromatography and crystallization to purify the final product. The use of bioreactors and enzymatic processes can also be explored to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted steroids.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model for understanding complex steroidal transformations and developing new synthetic methodologies .
Biology
In biology, the compound is investigated for its potential role in cellular processes and signaling pathways. Its bioactive properties make it a candidate for studying interactions with biological macromolecules .
Medicine
In medicine, [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate is explored for its potential therapeutic applications, including anti-inflammatory and antiproliferative effects. It may be used in the development of new drugs and treatments .
Industry
In industry, the compound is utilized in the production of pharmaceuticals, cosmetics, and other products that benefit from its bioactive properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways and cellular processes by binding to these targets and altering their activity. This modulation can lead to various biological effects, including anti-inflammatory and antiproliferative actions .
Comparison with Similar Compounds
Similar Compounds
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Uniqueness
The uniqueness of [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate lies in its specific functional groups and structural configuration, which confer distinct bioactive properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
34408-47-4 |
---|---|
Molecular Formula |
C30H52O6S |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
[5-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C30H52O6S/c1-19(2)9-8-10-20(3)24-11-12-25-23-17-27(35-21(4)31)30(32)18-22(36-37(7,33)34)13-16-29(30,6)26(23)14-15-28(24,25)5/h19-20,22-27,32H,8-18H2,1-7H3 |
InChI Key |
DAEAFMUZDRJJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)C)C)O)OC(=O)C)C |
Origin of Product |
United States |
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